molecular formula C12H11BrN2OS B2776202 4-bromo-N-(4,5-dimethylthiazol-2-yl)benzamide CAS No. 378215-12-4

4-bromo-N-(4,5-dimethylthiazol-2-yl)benzamide

Cat. No.: B2776202
CAS No.: 378215-12-4
M. Wt: 311.2
InChI Key: UFGGFGVPBVKBSO-UHFFFAOYSA-N
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Description

“4-bromo-N-(4,5-dimethylthiazol-2-yl)benzamide” is a chemical compound. It has a molecular weight of 207.09 . It is stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data . Another study reported the synthesis of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray analysis . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides has been investigated . Another study reported the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “4-bromo-N,N-dimethylthiazol-2-amine” has a molecular weight of 207.09 and is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Intermolecular Interactions and Synthesis

Research on similar thiazolyl benzamide derivatives emphasizes their synthesis and intermolecular interactions. For instance, Saeed et al. (2020) synthesized antipyrine-like derivatives, revealing that the crystal packing is mainly stabilized by a combination of hydrogen bonds and π-interactions, indicating the structural stability and potential for further functional exploration (Saeed et al., 2020).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yields. This suggests their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Microwave-Assisted Synthesis

Saeed (2009) explored the microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting a cleaner, more efficient, and faster method for synthesizing similar compounds (Saeed, 2009).

Anticancer Evaluation

Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which were evaluated for their in vitro anticancer activity against several human cancer cell lines. This research underscores the potential of these compounds in cancer therapy, with certain derivatives showing promising anticancer activity (Tiwari et al., 2017).

Antiviral Activities

Selvam et al. (2007) synthesized novel quinazolin-4(3H)-ones and evaluated their antiviral activity against various viruses, including influenza and dengue, showcasing the potential of these compounds in treating viral infections (Selvam et al., 2007).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, “4-bromo-N,N-dimethylthiazol-2-amine” has several hazard statements including H302-H312-H315-H319-H332-H335 .

Future Directions

The future directions for the study of similar compounds include further investigation of their pharmacological activities. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities, suggesting their potential as lead compounds for rational drug designing .

Properties

IUPAC Name

4-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-3-5-10(13)6-4-9/h3-6H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGGFGVPBVKBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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